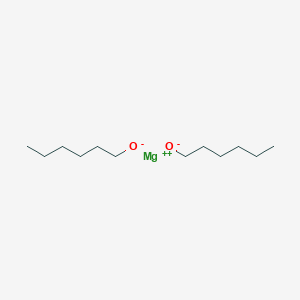
Magnesium di(hexanolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium di(hexanolate) is an organometallic compound with the chemical formula C₁₂H₂₆MgO₂ It is a magnesium alkoxide, where magnesium is bonded to two hexanolate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium di(hexanolate) can be synthesized through the reaction of magnesium with hexanol in the presence of a catalyst. The reaction typically involves the following steps:
Preparation of Magnesium Alkoxide: Magnesium metal is reacted with hexanol under an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the alkoxide.
Purification: The crude product is purified by distillation or recrystallization to obtain pure magnesium di(hexanolate).
Industrial Production Methods
Industrial production of magnesium di(hexanolate) follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of magnesium and hexanol are reacted in a reactor vessel. The reaction conditions are optimized for maximum yield and purity.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium di(hexanolate) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and hexanoic acid.
Substitution: The hexanolate groups can be substituted with other alkoxide groups through alcoholysis.
Hydrolysis: It reacts with water to form magnesium hydroxide and hexanol.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Alcohols with different alkyl groups under reflux conditions.
Hydrolysis: Water or aqueous solutions at room temperature.
Major Products
Oxidation: Magnesium oxide and hexanoic acid.
Substitution: Magnesium alkoxides with different alkyl groups.
Hydrolysis: Magnesium hydroxide and hexanol.
Wissenschaftliche Forschungsanwendungen
Magnesium di(hexanolate) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and transesterification.
Materials Science: It is used in the synthesis of magnesium-based materials with unique properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of magnesium di(hexanolate) involves the coordination of magnesium with the hexanolate groups. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium di(ethanolate): Similar in structure but with shorter alkyl chains.
Magnesium di(propanolate): Similar in structure but with different alkyl chains.
Magnesium di(butanolate): Similar in structure but with different alkyl chains.
Uniqueness
Magnesium di(hexanolate) is unique due to its longer alkyl chains, which can influence its reactivity and solubility. This makes it suitable for specific applications where other magnesium alkoxides may not be effective.
Eigenschaften
CAS-Nummer |
21643-32-3 |
|---|---|
Molekularformel |
C12H26MgO2 |
Molekulargewicht |
226.64 g/mol |
IUPAC-Name |
magnesium;hexan-1-olate |
InChI |
InChI=1S/2C6H13O.Mg/c2*1-2-3-4-5-6-7;/h2*2-6H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
GOMJHGKTFLDIRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[O-].CCCCCC[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















